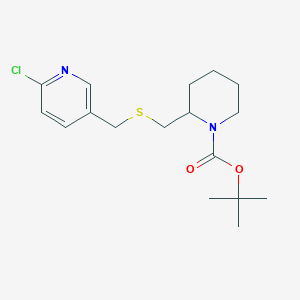![molecular formula C14H14O B13955244 4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
4,6-Dimethyl-[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups at the 4 and 6 positions and a hydroxyl group at the 2 position on the biphenyl structure. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. The molecular formula of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol is C14H14O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Hydroxylation: The final step involves the hydroxylation of 4,4’-dimethyl-1,1’-biphenyl to introduce the hydroxyl group at the 2 position, yielding 4,6-Dimethyl-[1,1’-biphenyl]-2-ol.
Industrial Production Methods
Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are strictly followed due to the toxicity of some reagents involved, such as thallium salts.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,6-dimethylbiphenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4,6-dimethyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4,6-dimethylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,6-Dimethyl-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound with no substituents.
4,4’-Dimethylbiphenyl: Similar structure but lacks the hydroxyl group.
4,4’-Dimethyl-1,1’-biphenyl-2-ol: Similar structure but with different substitution pattern.
Uniqueness
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 2 position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3,5-dimethyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
Clé InChI |
GHQKKXMTRJXSQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


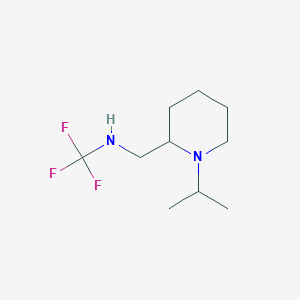
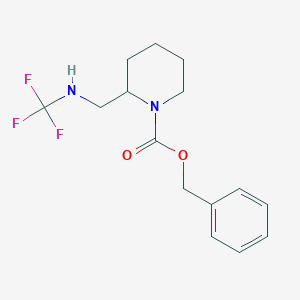
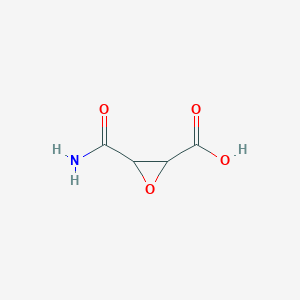



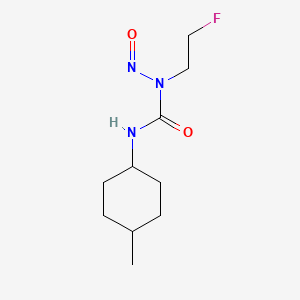

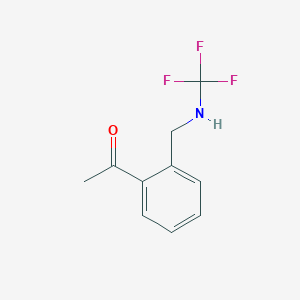

![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
